Computational Prediction of Enhanced Antioxidant Activity via 2-Hydroxy Substitution
Computational studies indicate that ortho-hydroxy substitution on the tryptophan indole ring enhances antioxidant potential by lowering key energetic barriers. In a comparative analysis of ortho- and meta-substituted tryptophan derivatives, electron-donating groups (EDGs) such as the 2-hydroxy substituent were predicted to decrease Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE) values relative to unsubstituted L-tryptophan [1]. Lower PA and PDE values are associated with higher antioxidant activity in the gas phase and aqueous environments [1].
| Evidence Dimension | Proton Affinity (PA) and Proton Dissociation Enthalpy (PDE) — computational descriptors of antioxidant potential |
|---|---|
| Target Compound Data | Predicted decrease in PA and PDE due to electron-donating 2-hydroxy substituent (specific numeric values not reported for 2-OH-Trp) |
| Comparator Or Baseline | L-Tryptophan (unsubstituted) |
| Quantified Difference | Class-level trend: ortho-hydroxy EDGs decrease PA/PDE; numeric quantification for 2-OH-Trp not provided. |
| Conditions | Computational study; gas phase and water models. |
Why This Matters
This provides a theoretical basis for selecting 2-hydroxy-L-tryptophan over L-tryptophan in studies investigating antioxidant mechanisms or designing oxidative stress-resistant probes.
- [1] On the Antioxidant Activity of the Tryptophan Derivatives. Bull. Chem. Soc. Jpn. 2013; 86(9): 1051-1057. View Source
